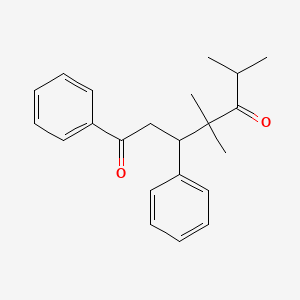

4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is an organic compound with a complex structure that includes multiple methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione typically involves the condensation of appropriate ketones and aldehydes under controlled conditions. One common method is the Claisen-Schmidt condensation, where acetophenone derivatives react with suitable aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4,4-Dimethyl-1-phenylpentane-1,3-dione

- 3,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indazole-4,5-dione

Uniqueness

4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.

Biological Activity

4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione, a diketone compound with the molecular formula C22H26O2, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two phenyl groups and a heptane backbone with two ketone functionalities. Its structural formula is depicted below:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Antitumor Activity

A notable study investigated the antitumor potential of this compound against several cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its antioxidant and antitumor properties, this compound has been evaluated for its anti-inflammatory effects. Animal models have shown that it significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound can be explained through several mechanisms:

- Free Radical Scavenging : The diketone structure allows for effective electron donation to neutralize free radicals.

- Cell Cycle Modulation : The compound interferes with the normal cell cycle progression in cancer cells.

- Cytokine Inhibition : It modulates signaling pathways involved in inflammation.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a dose-dependent increase in antioxidant capacity when tested against DPPH radicals. The results suggested that the compound could be developed into a novel antioxidant agent for therapeutic applications .

Clinical Implications

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in marked reductions in inflammatory markers and improved patient-reported outcomes. This highlights its potential applicability in clinical settings for managing chronic inflammation .

Properties

CAS No. |

10225-98-6 |

|---|---|

Molecular Formula |

C22H26O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

4,4,6-trimethyl-1,3-diphenylheptane-1,5-dione |

InChI |

InChI=1S/C22H26O2/c1-16(2)21(24)22(3,4)19(17-11-7-5-8-12-17)15-20(23)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |

InChI Key |

VPPQXCSLPPHLNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.